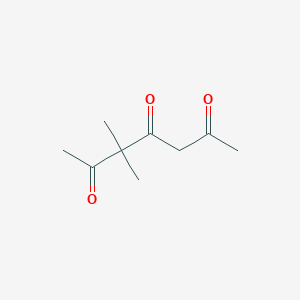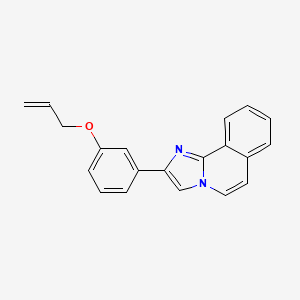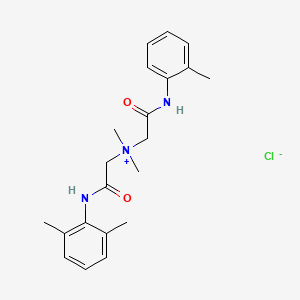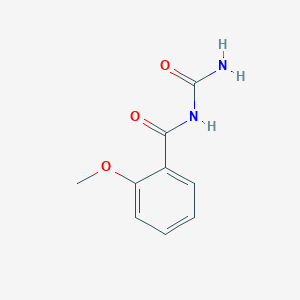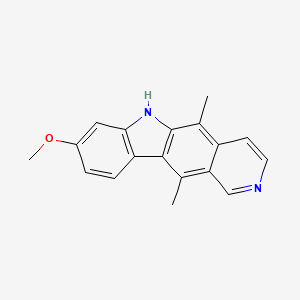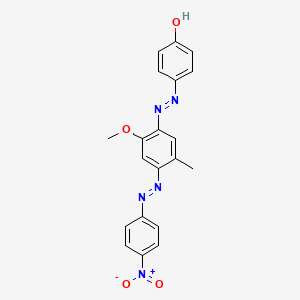
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- is a complex organic compound known for its vibrant color and unique chemical properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their vivid colors and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- typically involves a multi-step process. One common method is the diazotization of 4-nitroaniline followed by azo coupling with 2-methoxy-5-methylphenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-methoxy-5-methylphenol in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, which is crucial for producing high-quality azo dyes.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, printing inks, and cosmetics due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo group can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups. Similar compounds include:
Phenol, 4-((2-methoxy-4-((4-nitrophenyl)azo)phenyl)azo)-: Lacks the methyl group, leading to different chemical properties.
Phenol, 4-((2-methyl-4-((4-nitrophenyl)azo)phenyl)azo)-: Lacks the methoxy group, affecting its solubility and reactivity.
Phenol, 4-((2-methoxy-5-methyl-4-((3-nitrophenyl)azo)phenyl)azo)-: The nitro group is in a different position, altering its electronic properties and reactivity.
These comparisons highlight the uniqueness of Phenol, 4-((2-methoxy-5-methyl-4-((4-nitrophenyl)azo)phenyl)azo)- in terms of its chemical structure and resulting properties.
Propriétés
Numéro CAS |
66104-64-1 |
|---|---|
Formule moléculaire |
C20H17N5O4 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
4-[[2-methoxy-5-methyl-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C20H17N5O4/c1-13-11-19(24-22-15-5-9-17(26)10-6-15)20(29-2)12-18(13)23-21-14-3-7-16(8-4-14)25(27)28/h3-12,26H,1-2H3 |
Clé InChI |
LHPIFJDDBQLOAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)N=NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



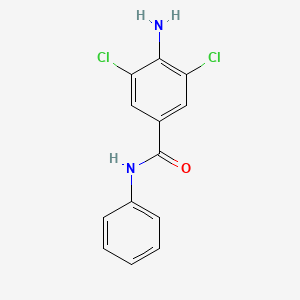
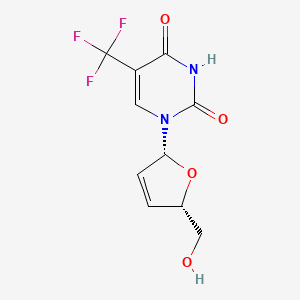


![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)


